2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds related to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide have been synthesized through various chemical reactions, demonstrating their versatility as building blocks for more complex molecules. Hassneen and Abdallah (2003) describe the synthesis of new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the chemical reactivity of similar triazolopyrimidines (Hassneen & Abdallah, 2003).
Bioactivity and Potential Applications
The bioactivity of triazolopyrimidine derivatives has been a subject of interest in various studies. Yang, Xu, and Lu (2001) explored the synthesis and bioactivity of novel triazolo[1,5‐a]pyrimidine derivatives, highlighting their herbicidal activity, which points towards agricultural applications (Yang, Xu, & Lu, 2001). Additionally, compounds incorporating the triazolopyrimidine moiety have been evaluated for their insecticidal and fungicidal activities, suggesting their potential as pest control agents in agricultural settings (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial and Antifungal Activities
Several studies have reported on the synthesis and evaluation of triazolopyrimidine derivatives for their antimicrobial and antifungal activities. For instance, Xin Zhou (2009) synthesized novel triazolopyrimidine-thiadiazole diheterocyclic compounds, demonstrating excellent fungicidal activities against certain strains, which could have implications for the development of new antimicrobial agents (Zhou Xin, 2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may interfere with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-9-6-10(2)15(11(3)7-9)19-14(24)8-26-18-22-21-17-20-16(25)12(4)13(5)23(17)18/h6-7H,8H2,1-5H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQAIUDLMHOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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